REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:13]([OH:15])=[O:14]>C(OC(=O)C)(=O)C>[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:4]2[C:5]([O:15][C:13](=[O:14])[C:3]=12)=[O:7]
|
Name
|
3-fluoro-4-methoxyphthalic acid
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(C(=O)O)=CC=C1OC)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux, under nitrogen, for 4 hrs
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(C(=O)OC2=O)=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |